![molecular formula C16H11ClF3NO B5108353 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is also known as Clomazone and is a herbicide that is commonly used to control weeds in crops such as soybeans, cotton, and rice. However, its potential uses go beyond herbicidal properties, as it has been found to have several other applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one involves the inhibition of the enzyme HPPD (4-hydroxyphenylpyruvate dioxygenase). This enzyme is involved in the biosynthesis of plastoquinone, which is essential for photosynthesis in plants. By inhibiting this enzyme, Clomazone disrupts the photosynthetic process in plants, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that Clomazone can have several biochemical and physiological effects. Some of these include:
1. Increased oxidative stress: Clomazone has been found to increase oxidative stress in cells, leading to DNA damage and cell death.
2. Inhibition of HPPD enzyme: Clomazone inhibits the activity of the HPPD enzyme, leading to the disruption of the photosynthetic process in plants.
3. Neuroprotection: Clomazone has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one in lab experiments has several advantages and limitations. Some of these include:
Advantages:
1. Clomazone is a potent inhibitor of the HPPD enzyme, making it a useful tool for studying the photosynthetic process in plants.
2. Clomazone has been found to have neuroprotective properties, making it a useful tool for studying neurodegenerative diseases.
3. Clomazone is widely available and relatively inexpensive, making it accessible to researchers.
Limitations:
1. Clomazone is a herbicide and can be toxic to plants and animals at high concentrations, making it difficult to use in certain experiments.
2. Clomazone can increase oxidative stress in cells, leading to DNA damage and cell death, which can affect the results of some experiments.
3. Clomazone has not been extensively studied in humans, making it difficult to extrapolate its effects to human physiology.
Orientations Futures
There are several future directions that research on 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one could take. Some of these include:
1. Further studies on the anti-cancer properties of Clomazone and its potential use in cancer therapy.
2. Studies on the neuroprotective properties of Clomazone and its potential use in the treatment of neurodegenerative diseases.
3. Studies on the effects of Clomazone on the microbiome and its potential use as a prebiotic.
4. Studies on the environmental impact of Clomazone and its potential use as a biopesticide.
Conclusion:
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one is a chemical compound that has been extensively researched for its potential use in various scientific applications. Its use as a herbicide has been well established, but its potential uses go beyond herbicidal properties. Research has shown that Clomazone has anti-cancer and neuroprotective properties, making it a useful tool for studying these diseases. However, its use in lab experiments has limitations, and further research is needed to fully understand its effects on human physiology.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one involves the reaction of 4-chlorobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is purified using techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one has been extensively researched for its potential use in various scientific applications. Some of the areas where this compound has been found to be useful include:
1. Cancer Research: Studies have shown that Clomazone has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to be particularly effective against breast cancer cells.
2. Neuroscience Research: Clomazone has been found to have neuroprotective properties and can protect neurons from damage caused by oxidative stress and inflammation. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
3. Agricultural Research: Clomazone is widely used as a herbicide in agriculture to control weeds in crops such as soybeans, cotton, and rice. Its use has been found to be effective in controlling weeds and improving crop yields.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[3-(trifluoromethyl)anilino]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3NO/c17-13-6-4-11(5-7-13)15(22)8-9-21-14-3-1-2-12(10-14)16(18,19)20/h1-10,21H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOVNGNRUBYGE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

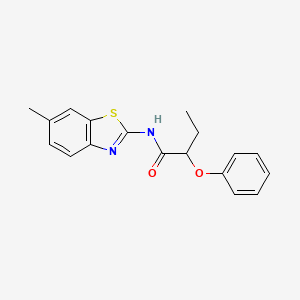
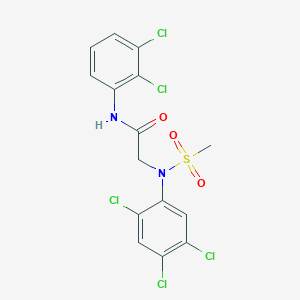
![diethyl {[5-(ethoxycarbonyl)-4-imino-1,4-dihydro-2-pyrimidinyl]thio}malonate](/img/structure/B5108287.png)

![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
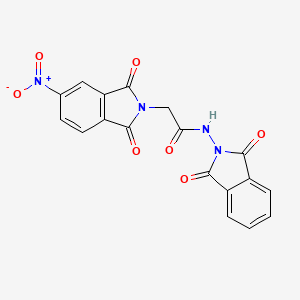
![2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)
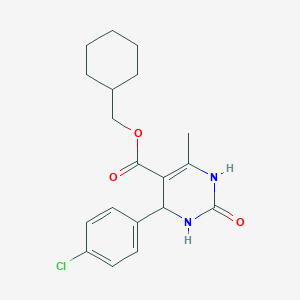
![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5108345.png)
![3-{4'-[2-(1H-imidazol-1-yl)ethoxy]-3-biphenylyl}-1H-pyrazole](/img/structure/B5108369.png)
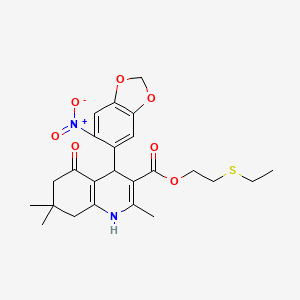
![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5108377.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)